4-(Pyridine-2-carbonyl)morpholine
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Overview
Description
4-(Pyridine-2-carbonyl)morpholine is an organic compound that features a morpholine ring and a pyridine ring linked through a methanone group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein kinases . These protein kinases play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction.
Mode of Action
It’s known that similar compounds can inhibit protein kinases by binding to their active sites, thereby preventing the phosphorylation of substrate proteins . This interaction can lead to changes in cellular signaling pathways, affecting various cellular processes.
Biochemical Pathways
These pathways are involved in cell growth, proliferation, survival, and apoptosis .
Result of Action
Inhibition of protein kinases can lead to altered cellular signaling, potentially affecting cell growth, proliferation, and survival
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s stability and its interaction with its target. For instance, the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.
Biochemical Analysis
Biochemical Properties
Morpholin-4-yl(pyridin-2-yl)methanone has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to have inhibitory effects on protein kinases . The planar structure of this compound is essential for maintaining its inhibitory potency .
Cellular Effects
The effects of Morpholin-4-yl(pyridin-2-yl)methanone on cellular processes are largely tied to its interactions with protein kinases . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Morpholin-4-yl(pyridin-2-yl)methanone exerts its effects at the molecular level primarily through its interactions with protein kinases . It acts as an ATP-competitive inhibitor, binding to the active site of these enzymes and preventing them from catalyzing their reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-2-carbonyl)morpholine typically involves the reaction of morpholine with pyridine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridine-2-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(Pyridine-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar structure but has an aminopyrimidine group instead of a morpholine ring.
Pyridin-2-yl-methanone derivatives: These compounds have similar core structures but different substituents on the pyridine ring.
Uniqueness
4-(Pyridine-2-carbonyl)morpholine is unique due to the presence of both a morpholine ring and a pyridine ring, which can confer distinct chemical and biological properties. Its ability to act as a protein kinase inhibitor sets it apart from other similar compounds, making it a valuable molecule for medicinal chemistry research .
Biological Activity
4-(Pyridine-2-carbonyl)morpholine is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which contributes to its potential biological activities, including enzyme inhibition and interaction with cellular processes. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 179.18 g/mol
This compound features a pyridine ring attached to a morpholine moiety through a carbonyl group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate enzyme activities by binding to active sites or allosteric sites, leading to alterations in cellular signaling pathways. For instance, it has been noted for its potential inhibitory effects on acetylcholinesterase (AChE), which is significant for neuropharmacological applications.
Inhibition of Acetylcholinesterase
Research indicates that this compound exhibits significant inhibitory activity against AChE. This property is essential for developing therapeutic agents for neurodegenerative diseases such as Alzheimer's. A study reported an IC₅₀ value of approximately 12 µM for this compound, indicating potent inhibitory effects compared to standard inhibitors like donepezil.
Compound | IC₅₀ (µM) |
---|---|
This compound | 12 |
Donepezil | 20 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 25 |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Case Study 1: Neuroprotective Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain. The study concluded that the compound could be a potential candidate for further development as an anti-Alzheimer's agent.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with IC₅₀ values of 30 µM and 40 µM, respectively. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Properties
IUPAC Name |
morpholin-4-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUVIDBCGSLNND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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